N-[(2,4-dimethoxyphenyl)methyl]-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
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Overview
Description
N-[(2,4-dimethoxyphenyl)methyl]-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dimethoxyphenyl)methyl]-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multiple steps, starting from commercially available reagents. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include using more efficient catalysts, optimizing reaction conditions, and scaling up the process to industrial levels.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-dimethoxyphenyl)methyl]-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, the Suzuki–Miyaura coupling reaction requires a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a biochemical probe for studying various biological processes.
Industry: It might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which N-[(2,4-dimethoxyphenyl)methyl]-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide exerts its effects would depend on its specific application. For example, if it is used as a therapeutic agent, it might interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-[(2,4-dimethoxyphenyl)methyl]-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide include:
- N-(2,4-dimethylphenyl)formamide
- 4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl](furan-2-yl)methanone
Uniqueness
What sets this compound apart is its unique combination of functional groups, which can confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-4-(4-methylphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3S/c1-17-6-8-18(9-7-17)21-16-31-24(23(21)27-12-4-5-13-27)25(28)26-15-19-10-11-20(29-2)14-22(19)30-3/h4-14,16H,15H2,1-3H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTSFIDHSSAVQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NCC4=C(C=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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